3-(3-(Fluoromethyl)azetidin-1-yl)pyrazine-2-carbonitrile
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Overview
Description
3-(3-(Fluoromethyl)azetidin-1-yl)pyrazine-2-carbonitrile is a heterocyclic compound that features both a pyrazine ring and an azetidine ring. The presence of these rings makes it an interesting subject for research in various fields, including medicinal chemistry and materials science. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Mechanism of Action
Target of Action
It is known that pyrrolopyrazine derivatives, which this compound is a part of, have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets in a way that leads to their various biological activities .
Biochemical Pathways
It is known that pyrrolopyrazine derivatives can affect various biochemical pathways due to their wide range of biological activities .
Result of Action
It is known that pyrrolopyrazine derivatives can have various effects at the molecular and cellular level due to their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Fluoromethyl)azetidin-1-yl)pyrazine-2-carbonitrile typically involves the formation of the azetidine ring followed by the introduction of the pyrazine moiety. One common method involves the cyclization of a suitable precursor, such as a fluoromethyl-substituted amine, with a pyrazine derivative under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. This method can be optimized to produce large quantities of the compound with high purity, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Fluoromethyl)azetidin-1-yl)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium methoxide. The reactions are typically carried out under controlled temperatures and in solvents such as DMF or acetonitrile to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(3-(Fluoromethyl)azetidin-1-yl)pyrazine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: It has shown promise in preliminary studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
Similar Compounds
3-(Azetidin-1-yl)pyrazine-2-carbonitrile: Lacks the fluoromethyl group, resulting in different reactivity and biological activity.
3-(3-Methylazetidin-1-yl)pyrazine-2-carbonitrile: Contains a methyl group instead of a fluoromethyl group, leading to variations in chemical properties and applications.
3-(3-(Chloromethyl)azetidin-1-yl)pyrazine-2-carbonitrile:
Uniqueness
The presence of the fluoromethyl group in 3-(3-(Fluoromethyl)azetidin-1-yl)pyrazine-2-carbonitrile imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications. Its ability to undergo a wide range of chemical reactions and its potential in drug discovery highlight its uniqueness compared to similar compounds .
Properties
IUPAC Name |
3-[3-(fluoromethyl)azetidin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4/c10-3-7-5-14(6-7)9-8(4-11)12-1-2-13-9/h1-2,7H,3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEPABNCPVEFQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CN=C2C#N)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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